
P-Phthalaldehydebis(guanylhydraone) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-Phthalaldehydebis(guanylhydraone) hydrochloride typically involves the reaction of phthalaldehyde with guanylhydrazone derivatives. The reaction is often facilitated by microwave irradiation, which enhances the yield and reduces the reaction time . The process involves the following steps:
Preparation of Guanylhydrazone Derivatives: Aromatic ketones are reacted with aminoguanidine hydrochloride under microwave irradiation to form guanylhydrazone derivatives.
Formation of P-Phthalaldehydebis(guanylhydraone): The guanylhydrazone derivatives are then reacted with phthalaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: P-Phthalaldehydebis(guanylhydraone) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanylhydrazone groups to aminoguanidine derivatives.
Substitution: The compound can undergo substitution reactions, where the guanylhydrazone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include aminoguanidine derivatives, substituted guanylhydrazones, and corresponding oxides .
Wissenschaftliche Forschungsanwendungen
P-Phthalaldehydebis(guanylhydraone) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other guanylhydrazone derivatives.
Biology: Exhibits anticancer properties and is used in studies related to cancer treatment.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Wirkmechanismus
The mechanism of action of P-Phthalaldehydebis(guanylhydraone) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanylhydrazone groups can inhibit the activity of enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters such as acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
- 1-Methylpyridine-2-carboxaldehyde guanylhydrazone
- 2,4-Dinitrobenzaldehyde guanylhydrazone
- Aminoguanidine tetrahydropyran derivatives
Comparison: P-Phthalaldehydebis(guanylhydraone) hydrochloride is unique due to its dual guanylhydrazone groups, which enhance its biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
62580-72-7 |
|---|---|
Molekularformel |
C10H15ClN8 |
Molekulargewicht |
282.73 g/mol |
IUPAC-Name |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C10H14N8.ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;/h1-6H,(H4,11,12,17)(H4,13,14,18);1H/b15-5+,16-6+; |
InChI-Schlüssel |
XOXSSXHWIKBHIS-DURSIFSFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl |
Verwandte CAS-Nummern |
1945-65-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



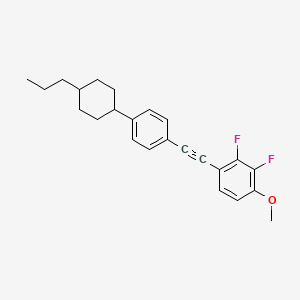
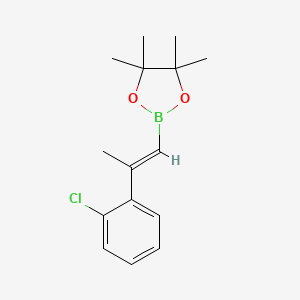

![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)
![2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299016.png)
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)
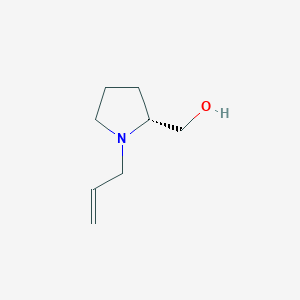

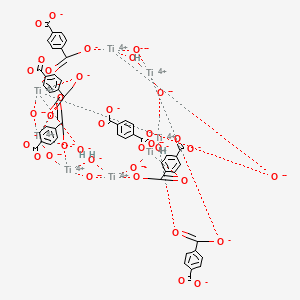
![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
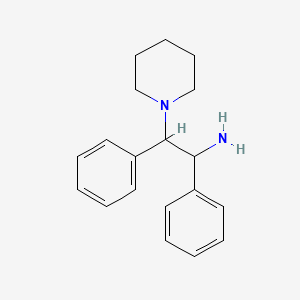
![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)

